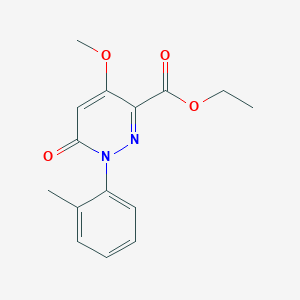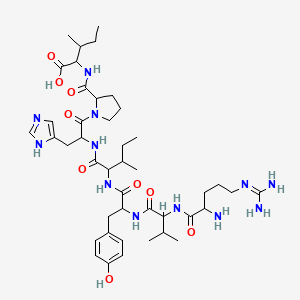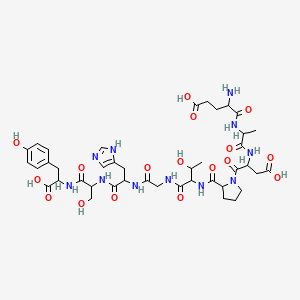
3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is an organic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes a pyrazolone ring fused with a tetrahydrothiophene dioxide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Wissenschaftliche Forschungsanwendungen
3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-: A simpler pyrazolone derivative with different substituents.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-: Another pyrazolone derivative with a phenyl group.
1,2-Dihydro-3H-pyrazol-3-one: A related compound with a different substitution pattern.
Uniqueness
3H-Pyrazol-3-one, 2,4-dihydro-5-propyl-2-(tetrahydro-1,1-dioxido-3-thienyl)- is unique due to its combination of a pyrazolone ring and a tetrahydrothiophene dioxide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
1152534-37-6 |
|---|---|
Molekularformel |
C10H16N2O3S |
Molekulargewicht |
244.31 g/mol |
IUPAC-Name |
2-(1,1-dioxothiolan-3-yl)-5-propyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H16N2O3S/c1-2-3-8-6-10(13)12(11-8)9-4-5-16(14,15)7-9/h9H,2-7H2,1H3 |
InChI-Schlüssel |
MGRYWVFRGYOZQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=O)C1)C2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Ethyl 2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoate;2-[1-(2-oxoethyl)cyclopropyl]ethaneperoxoic acid](/img/structure/B12113459.png)
![3a-methyl-3-(2-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113466.png)


![Thiazolo[4,5-b]pyridin-2-amine,n-ethyl-](/img/structure/B12113499.png)
